1-(9H-carbazol-9-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
1-(9H-carbazol-9-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that features both a carbazole and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Moiety: Starting from a suitable precursor, the carbazole ring can be synthesized through cyclization reactions.
Formation of the Dihydroisoquinoline Moiety: This can be achieved through Pictet-Spengler reactions or other cyclization methods.
Coupling of the Two Moieties: The final step would involve coupling the carbazole and dihydroisoquinoline units through a suitable linker, such as an ethanone group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and materials.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for 1-(9H-carbazol-9-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(9H-carbazol-9-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanone: Similar structure but with a tetrahydroisoquinoline moiety.
1-(9H-carbazol-9-yl)-2-(quinolin-2-yl)ethanone: Contains a quinoline instead of a dihydroisoquinoline.
Uniqueness
1-(9H-carbazol-9-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to the combination of the carbazole and dihydroisoquinoline moieties, which can impart distinct electronic, photophysical, and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-carbazol-9-yl-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-23(16-24-14-13-17-7-1-2-8-18(17)15-24)25-21-11-5-3-9-19(21)20-10-4-6-12-22(20)25/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSMWDIZRJAEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)N3C4=CC=CC=C4C5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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